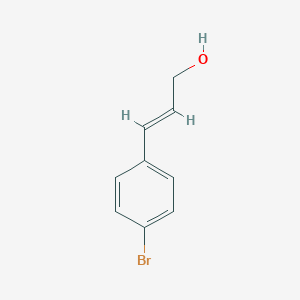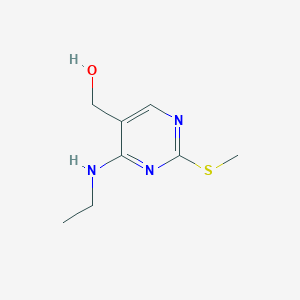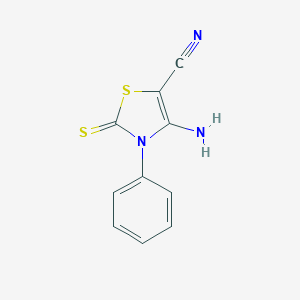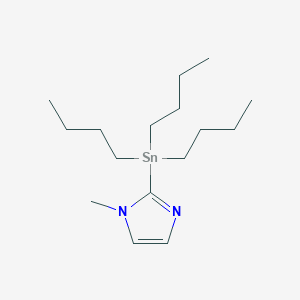
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride, also known as this compound, is a useful research compound. Its molecular formula is C44H38Cl4N8 and its molecular weight is 820.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Immobilization and Encapsulation
- Adsorption and Encapsulation in Polymers : Tetracationic porphyrins like 5,10,15,20-tetrakis(N-methylpyridinium-2-yl)porphyrin have been immobilized in poly(hydroxymethylsiloxane), demonstrating the potential for creating porphyrin-polymer composites with specific characteristics, such as the production of singlet oxygen upon irradiation (Šabata et al., 2009).
Structural Analysis and Synthesis
- Quantum Chemical Calculations : The synthesis and basic properties of derivatives, such as 5,10,15,20-tetrakis[4′-(benzoxazole-2-yl)phenyl]-21,23-dithiaporphyrin, have been explored using quantum chemical calculations, indicating the potential for creating tailored porphyrin-based compounds with specific properties (Pukhovskaya et al., 2021).
Interaction Studies
- DNA Interactions : Porphyrins with cationic side arms, including variants of 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)-21H,23H-porphyrin, have been studied for their interactions with DNA, revealing insights into binding modes and affinities, which are crucial for applications in DNA-targeted therapies and diagnostics (Wei et al., 2009).
Photophysical Properties
- Photophysical and Photocatalytic Behavior : Studies on the photophysical behavior of cobalt(III) derivatives of 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin highlight their potential in photocatalytic processes and light-induced applications (Fodor et al., 2014).
Supramolecular Assemblies
- Self-Organization and Intercalation : The formation of self-assembled structures and intercalation complexes with layered materials, such as titanoniobates, using derivatives of 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)-21H,23H-porphin, has been explored, showcasing the potential for creating organized nanostructures and hybrid materials (Tong et al., 2002).
Conformational Studies
- Conformational Dynamics : The study of conformational changes in derivatives of 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)porphyrin under various conditions provides insights into their structural dynamics, crucial for applications in molecular sensing and catalysis (Senge, 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis of 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride can be achieved through the reaction of 1-methylpyridin-2-amine and 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin followed by chlorination with thionyl chloride.", "Starting Materials": [ "1-methylpyridin-2-amine", "5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin", "thionyl chloride" ], "Reaction": [ "Dissolve 1-methylpyridin-2-amine in a solvent such as ethanol", "Add 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin to the solution and stir for several hours at room temperature", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Add thionyl chloride dropwise to the reaction mixture while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature and filter off any precipitated solids", "Wash the solids with a suitable solvent such as diethyl ether", "Dry the product under vacuum to obtain 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride as a purple solid" ] } | |
CAS RN |
129051-18-9 |
Molecular Formula |
C44H38Cl4N8 |
Molecular Weight |
820.6 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |
InChI Key |
OSIOZWNIFANUES-UHFFFAOYSA-K |
SMILES |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Purity |
95% |
synonyms |
meso-Tetra (N-methyl-2-pyridyl) porphine tetrachloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)









